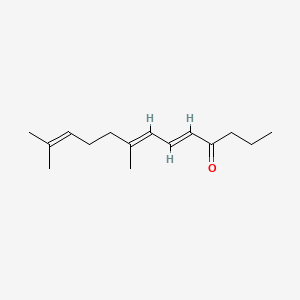

8,12-Dimethyltrideca-5,7,11-trien-4-one

Description

Contextualization within Natural Products Chemistry and Synthetic Organic Chemistry

Definition and Significance of Polyenic Ketones in Chemical Research

Polyenic ketones are organic compounds that feature a ketone functional group (a carbonyl group bonded to two other carbon atoms) and multiple carbon-carbon double bonds within their structure. ebsco.combritannica.com The presence of the polar carbonyl group makes ketones reactive, while the conjugated system of double bonds in polyenes imparts unique electronic and spectroscopic properties. ebsco.combritannica.com

In chemical research, polyenic ketones are significant for several reasons. They are found in a variety of natural products, including pigments and signaling molecules. Their reactive nature makes them valuable intermediates in the synthesis of more complex molecules. britannica.com The study of their synthesis and reactivity contributes to the broader understanding of organic reaction mechanisms. Furthermore, their characteristic fragrances have led to their use in industries such as cosmetics and food. ebsco.com

Role as a Synthetic Pheromone Analog and its Chemical Intermediate Nature

8,12-Dimethyltrideca-5,7,11-trien-4-one is recognized as a synthetic pheromone. ontosight.ai It mimics the chemical signals used by certain insects for communication, particularly for processes like mating. ontosight.ai By synthesizing this compound, chemists can create lures for pest management strategies, such as attracting males to traps or disrupting mating behaviors. ontosight.ai The specific arrangement of its 13-carbon chain, methyl groups, three double bonds, and a ketone group at position 4 is critical for its biological activity. ontosight.ai

Beyond its direct application as a pheromone analog, this compound also serves as a chemical intermediate. This means it is a stepping stone in the synthesis of other, often more complex, chemical structures. For instance, it is a downstream raw material for the synthesis of compounds like (+/-)-1-(2,6,6-trimethylcyclohex-2-enyl)hex-1-en-3-one. lookchem.com

Historical Development of Research on Related Isoprenoid and Polyketone Structures

The study of this compound is built upon a long history of research into related isoprenoid and polyketone structures.

Isoprenoids, also known as terpenoids, are a vast class of natural products derived from the five-carbon isoprene (B109036) unit. britannica.comresearchgate.net Early research in the late 19th century, pioneered by chemists like Otto Wallach, focused on understanding the structures of monoterpenes (containing 10 carbon atoms). britannica.com As analytical techniques advanced, researchers turned their attention to larger isoprenoids. britannica.com Isoprenoids are now recognized for their crucial biological roles and as important biomarkers in geology, with some dating back 2.5 billion years. numberanalytics.comnih.gov

Polyketones are polymers containing alternating carbonyl and alkyl groups. The history of synthetic polyketones dates back to the 1940s with DuPont's initial synthesis, though these early materials had poor mechanical properties. gudmould.com A significant breakthrough occurred in the 1980s when researchers at Shell developed a palladium-catalyzed method to produce high-performance thermoplastic polyketones. gudmould.comwikipedia.org These materials are valued for their high melting points, resistance to solvents, and good mechanical properties. wikipedia.org

Current Paradigms and Unaddressed Questions in this compound Research

Current research on this compound primarily revolves around its application in pest management and its synthesis. The compound is commercially produced and available from various chemical suppliers. lookchem.com Synthetic routes have been developed with reported yields up to 95%. lookchem.com

Despite the established synthesis and application of this compound, there remain areas for further investigation. A deeper understanding of the precise interactions between the pheromone analog and the insect's olfactory receptors could lead to the design of even more effective and species-specific pest control agents. Further research could also explore more sustainable and cost-effective synthetic pathways, potentially utilizing greener chemistry principles. While its role as a chemical intermediate is acknowledged, exploring its potential as a precursor for a wider range of complex molecules could open up new avenues in synthetic organic chemistry.

| Property | Value |

| Molecular Formula | C15H24O |

| Molecular Weight | 220.355 g/mol |

| CAS Number | 65562-82-5 |

| Boiling Point | 330.7°C at 760mmHg |

| Flash Point | 146.9°C |

| Density | 0.868 g/cm³ |

Structure

3D Structure

Properties

CAS No. |

65562-82-5 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(5E,7E)-8,12-dimethyltrideca-5,7,11-trien-4-one |

InChI |

InChI=1S/C15H24O/c1-5-8-15(16)12-7-11-14(4)10-6-9-13(2)3/h7,9,11-12H,5-6,8,10H2,1-4H3/b12-7+,14-11+ |

InChI Key |

WSEVLUFENBPOSN-XUIQRUTDSA-N |

Isomeric SMILES |

CCCC(=O)/C=C/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CCCC(=O)C=CC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Elucidation of Molecular Structure and Stereochemistry of 8,12 Dimethyltrideca 5,7,11 Trien 4 One

Advanced Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

Chromatographic Methods for Purity Assessment and Isomer Separation

Due to the potential for multiple geometric isomers, chromatographic techniques are indispensable for assessing the purity of a sample of 8,12-Dimethyltrideca-5,7,11-trien-4-one and for separating the different isomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling

Gas chromatography is an ideal method for separating volatile compounds like this C15 ketone. In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio. This allows for the identification of the compound and can help in distinguishing between isomers, which may have slightly different retention times. The mass spectrum itself provides a molecular fingerprint, with characteristic fragmentation patterns that can be used to confirm the molecular weight and deduce structural features. For this compound, key fragments would likely arise from cleavages at positions alpha to the carbonyl group and at allylic positions.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| Density | 0.868 g/cm³ |

| Boiling Point | 330.7 °C at 760 mmHg |

| Flash Point | 146.9 °C |

| CAS Number | 65562-82-5 |

Note: These properties are predicted or sourced from chemical databases and may not be from direct experimental measurement of a purified sample. lookchem.commolbase.com

High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution and Purity Verification

High-performance liquid chromatography is a versatile technique for the separation of compounds that may not be sufficiently volatile for GC or for which higher resolution of isomers is required. For the separation of geometric isomers of unsaturated ketones, reversed-phase HPLC is often employed. The choice of stationary phase and mobile phase composition is critical for achieving separation. For instance, C18 columns are commonly used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The different isomers of this compound, having slightly different polarities and shapes, would interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification. This is crucial for verifying the isomeric purity of a sample.

Computational Chemistry in Structural Verification and Conformational Analysis

In the absence of complete experimental data, or as a complementary approach, computational chemistry provides powerful tools for predicting the structure, properties, and spectroscopic parameters of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density functional theory is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict a variety of properties for this compound, including its optimized geometry, vibrational frequencies (which can be correlated with infrared spectra), and NMR chemical shifts. Furthermore, time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and, consequently, predict the UV-Vis absorption spectrum. This allows for a direct comparison between theoretical and experimental spectra, aiding in the structural elucidation and the assignment of the observed absorption bands.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

The presence of several single bonds in the carbon chain of this compound allows for considerable conformational flexibility. Molecular mechanics and molecular dynamics simulations are computational methods that can be used to explore the potential energy surface of the molecule and identify its low-energy conformations. By understanding the preferred shapes of the molecule, it is possible to gain insights into its physical properties and how it might interact with other molecules. These simulations can also provide a better understanding of the relative stabilities of different geometric isomers.

Synthetic Methodologies and Strategic Approaches to 8,12 Dimethyltrideca 5,7,11 Trien 4 One

Retrosynthetic Analysis of the 8,12-Dimethyltrideca-5,7,11-trien-4-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis. deanfrancispress.comamazonaws.com It involves the conceptual breaking down of a target molecule into simpler, commercially available or easily synthesized precursors. deanfrancispress.comslideshare.net This process of deconstruction, using "disconnections" and "functional group interconversions" (FGIs), allows chemists to devise a logical forward-synthesis plan. deanfrancispress.comamazonaws.com

Disconnection Strategies for Complex Polyenic Ketones

The structure of this compound is characterized by a polyene system (multiple carbon-carbon double bonds) conjugated to a ketone functional group, making it an α,β-unsaturated ketone. The key disconnection strategy for such systems is typically at the α,β-position to the carbonyl group. This disconnection corresponds to a well-known carbon-carbon bond-forming reaction: the Aldol (B89426) condensation.

The retrosynthetic arrow (⇒) indicates a step in the reverse synthesis:

Figure 1: Retrosynthetic Disconnection of the Target Molecule

O O

// //

...-C-CH=CH-C=... ⇒ ...-C-CH3 + O=CH-C=...

| |

R R

Target α,β-Unsaturated Ketone Ketone Aldehyde

This generalized diagram illustrates the Aldol disconnection strategy, breaking the α,β-bond of the unsaturated ketone to yield a simpler ketone and an aldehyde as the synthetic precursors.

Applying this to this compound, the disconnection is made between the C4 and C5 positions. This bond is formed in the forward synthesis via an Aldol condensation reaction.

Identification of Key Synthetic Precursors and Building Blocks (e.g., Citral (B94496), 2-Pentanone)

Following the Aldol disconnection strategy, the retrosynthetic analysis of this compound logically points to two primary building blocks. The disconnection breaks the molecule into a ten-carbon aldehyde and a five-carbon ketone.

The precursors identified are:

(E/Z)-3,7-dimethyl-2,6-octadienal , commonly known as Citral . lookchem.com This molecule provides the C5-C13 backbone of the target structure.

2-Pentanone , which provides the C1-C4 segment, including the ketone functional group. lookchem.com

This specific retrosynthetic pathway is confirmed by documented synthesis routes. lookchem.commolbase.com

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Citral | C₁₀H₁₆O | Provides the C10 aldehyde backbone |

| 2-Pentanone | C₅H₁₀O | Provides the C5 ketone component |

Total Synthesis Pathways and Reaction Optimizations

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the condensation of citral and 2-pentanone.

Aldol Condensation Reactions in α,β-Unsaturated Ketone Synthesis

The Aldol condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. ajums.ac.irnih.gov It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl (an aldol addition), which can then be dehydrated to yield a conjugated enone (an α,β-unsaturated ketone). ajums.ac.ir The synthesis of this compound from citral and 2-pentanone is a classic example of a crossed-Aldol condensation. evitachem.com

The efficiency and selectivity of Aldol condensations are highly dependent on the catalyst used. While traditional catalysts like sodium hydroxide (B78521) (NaOH) are effective, research has focused on developing solid, reusable, and more selective catalysts. ajums.ac.irresearchgate.net

For the synthesis of this compound, a solid base catalyst comprising calcium and sodium supported on silica (B1680970) (Ca/Na on Silica) has been shown to be effective. evitachem.com This type of heterogeneous catalyst offers several advantages, including ease of separation from the reaction mixture, potential for recycling, and minimization of waste. researchgate.net The basic sites on the catalyst surface facilitate the deprotonation of 2-pentanone to form the nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of citral. evitachem.commdpi.com Other catalysts reported for similar transformations include hydrotalcites, natural phosphates, and various supported metal catalysts. ajums.ac.irmdpi.com

Table 2: Catalyst Systems for Aldol Condensation

| Catalyst System | Type | Advantages | Reference |

|---|---|---|---|

| Ca/Na on Silica | Heterogeneous Solid Base | Easy separation, reusability | evitachem.com |

| Ambersep 900 OH | Ion-Exchange Resin | High yield reported for specific application | lookchem.com |

| Marine Solids (Coral/Cuttlebone) | Heterogeneous Natural Solid | Environmentally friendly, easy to handle | ajums.ac.ir |

| Supported Zirconia (ZrO₂) | Heterogeneous Lewis Acid/Base | Tunable activity based on structure | escholarship.org |

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring an efficient and sustainable process. scielo.br

Temperature: The synthesis of this compound has been successfully carried out at an elevated temperature of 60°C. lookchem.comevitachem.com Temperature control is a balance; higher temperatures can increase reaction rates but may also lead to side reactions or catalyst degradation. In some systems, room temperature is chosen to enhance selectivity and reduce energy consumption. scielo.br

Pressure: The reaction is typically performed at atmospheric pressure, simplifying the required apparatus. evitachem.com

Solvent: While some Aldol condensations are performed neat or in organic solvents like toluene, there is a growing trend towards using greener solvents like water or ethanol, or performing the reaction solvent-free. researchgate.netscielo.br For the citral and 2-pentanone condensation, the reaction can proceed efficiently with a high reported yield of up to 95%. lookchem.comevitachem.com

Reaction Time: Reaction times can vary significantly based on the catalyst and conditions. One reported synthesis using an Ambersep resin catalyst required 21 hours to achieve a high yield. lookchem.com Optimization aims to reduce this time without compromising the outcome. scielo.br

Table 3: Reported Optimized Reaction Parameters

| Parameter | Value/Condition | Outcome/Rationale | Reference |

|---|---|---|---|

| Catalyst | Ambersep 900 OH | 95% Yield | lookchem.com |

| Temperature | 60 °C | Favorable reaction rate | lookchem.comevitachem.com |

| Pressure | Atmospheric | Simplified experimental setup | evitachem.com |

| Atmosphere | Inert (e.g., Argon) | Prevents oxidation of reactants/products | evitachem.com |

| Reaction Time | 21 hours | Time to reach high conversion | lookchem.com |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for Targeted Triene Formation

The construction of the conjugated triene system in this compound relies heavily on olefination reactions, which form carbon-carbon double bonds. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methodologies for this purpose, enabling the coupling of carbonyl compounds with phosphorus ylides or phosphonate (B1237965) carbanions. vaia.comorganic-chemistry.org

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orgmdpi.com For the synthesis of a conjugated triene, a common strategy involves reacting an α,β-unsaturated aldehyde with a suitable phosphonium ylide. researchgate.net The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orguchicago.edu This selectivity is crucial for constructing the specific isomeric form of the target triene.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.orgconicet.gov.ar A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene, often with high selectivity. organic-chemistry.orgalfa-chemistry.com The water-soluble nature of the dialkyl phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgalfa-chemistry.com The HWE reaction is particularly effective for coupling aldehydes with phosphonate esters containing electron-withdrawing groups, making it a powerful tool for natural product synthesis. conicet.gov.arnumberanalytics.com For example, a potential HWE-based approach to this compound could involve the reaction of a phosphonate ester derived from a pentanone fragment with an unsaturated aldehyde like (E/Z)-3,7-dimethyl-2,6-octadienal. lookchem.com

Table 1: Comparison of Wittig and HWE Reactions for Triene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) wikipedia.org |

| Reactivity | Ylide reactivity varies; stabilized ylides are less reactive. uchicago.edu | Generally more reactive than stabilized Wittig reagents; can react with hindered ketones. alfa-chemistry.com |

| Stereoselectivity | (Z)-selective with non-stabilized ylides; (E)-selective with stabilized ylides. wikipedia.org | Predominantly (E)-selective. organic-chemistry.orgwikipedia.org |

| Typical Substrates | Aldehydes, Ketones. wikipedia.org | Aldehydes, Ketones. organic-chemistry.org |

Stereoselective Synthesis for Defined (E,Z) Isomers of Polyenes

Controlling the geometry of the double bonds within the polyene chain is a critical challenge in the synthesis of molecules like this compound. The biological activity of polyenes is often linked to a specific combination of (E) and (Z) isomers. While standard Wittig and HWE reactions offer some level of control, more advanced and modified methods are often required to achieve high stereoselectivity. conicet.gov.arnih.gov

Several strategies exist to enforce specific stereochemical outcomes:

Modified Olefination Reactions: The Schlosser modification of the Wittig reaction allows for the synthesis of (E)-alkenes from non-stabilized ylides, which would typically give (Z)-alkenes. organic-chemistry.org Conversely, the stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate reagent and the reaction conditions, including the choice of base and solvent. conicet.gov.ar For instance, using Still-Gennari conditions (phosphonate with electron-withdrawing trifluoroethyl esters and a strong base like KHMDS with 18-crown-6) can favor the formation of (Z)-alkenes.

Julia Olefination: The Julia-Lythgoe olefination and its more modern variant, the Julia-Kocienski olefination, are powerful methods for stereoselective alkene synthesis, typically yielding (E)-alkenes with high fidelity. wikipedia.orgorganic-chemistry.org These reactions involve the coupling of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination. wikipedia.org The Julia-Kocienski modification is particularly advantageous as it is a one-pot procedure with excellent (E)-selectivity. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling provide a highly stereospecific method for forming double bonds. acs.org This approach involves coupling a vinylboronic acid or ester with a vinyl halide. The stereochemistry of the starting materials is retained in the final product, allowing for precise construction of complex polyenes with defined (E,Z) configurations. An iterative cross-coupling strategy using bifunctional building blocks has been developed for the modular synthesis of a wide range of polyene motifs. nih.gov

Chelation-Assisted C-H Functionalization: Recent advances have demonstrated that directing groups can facilitate palladium-catalyzed C-H activation to form complex polyenes with excellent regio- and stereoselectivity. researchgate.netnih.govresearchgate.net For example, using pyrazinamide (B1679903) as a directing group has enabled the sequential functionalization of styrenes to produce 1,3,5-trienes with greater than 99:1 E/Z selectivity. nih.gov

Semisynthetic Approaches from Structurally Related Natural Products or Analogs

Semisynthesis offers an alternative and often more efficient route to complex molecules by starting from structurally related, readily available natural products or biosynthetic intermediates. This approach leverages the stereochemical complexity already installed by nature, reducing the number of synthetic steps required compared to a total synthesis.

Exploiting Isoprenoid Biosynthetic Intermediates as Starting Materials

Isoprenoids, one of the largest classes of natural products, are all derived from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These fundamental precursors are generated via the mevalonic acid (MVA) pathway or the methylerythritol phosphate (MEP) pathway. nih.govyoutube.com Larger, more complex isoprenoid intermediates, such as geranyl diphosphate (C10), farnesyl diphosphate (C15), and geranylgeranyl diphosphate (C20), are formed by the sequential addition of IPP units and serve as entry points to a vast array of natural products. libretexts.org

For the synthesis of this compound, a C15 compound, a logical starting point would be a derivative of farnesol (B120207) or a related sesquiterpenoid. These precursors already contain the correct carbon skeleton and the double bond at the C11 position. Metabolic engineering of microorganisms can be used to produce these precursor molecules in large quantities, providing a cost-effective and scalable source of chiral building blocks for chemical elaboration. nih.gov

Chemical Modifications and Derivatizations of Complex Precursors

Once a suitable natural precursor is obtained, a series of chemical transformations can be employed to convert it into the final target molecule. This strategy combines the efficiency of biosynthesis with the versatility of synthetic chemistry. researchgate.net

For instance, starting from a farnesol-like precursor, the synthesis of this compound would require several key transformations. These could include:

Selective Oxidation: The terminal alcohol group of a precursor like farnesol would need to be oxidized to an aldehyde. This can be achieved using a variety of mild oxidation reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation or isomerization of the existing double bonds.

Chain Elongation and Olefination: The resulting aldehyde could then be subjected to an olefination reaction, such as a Wittig or HWE reaction, to install the C5-C7 diene system and the rest of the carbon chain.

Functional Group Interconversion: Further steps might be necessary to install the ketone at the C4 position. This could involve, for example, a Wacker-type oxidation of a terminal alkene or hydration of an alkyne followed by tautomerization.

The synthesis and identification of biosynthetic intermediates in the pathways of other complex natural products, such as saxitoxin, provide a blueprint for how this combined chemical and biological approach can be used to access rare or synthetically challenging molecules. researchgate.netnih.govnih.gov

Chemical Reactivity, Transformations, and Degradation Pathways of 8,12 Dimethyltrideca 5,7,11 Trien 4 One

Reactivity of the α,β,γ,δ-Unsaturated Ketone System

The core of 8,12-dimethyltrideca-5,7,11-trien-4-one's reactivity lies in its extended conjugated system, which encompasses the ketone and the adjacent diene. This α,β,γ,δ-unsaturated ketone arrangement results in a delocalized π-electron system, influencing the reactivity at multiple sites.

Nucleophilic Addition Reactions to the Carbonyl and Conjugated System

Nucleophilic attack on α,β-unsaturated carbonyl compounds can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition). In the case of an extended conjugated system like that in this compound, further conjugate additions (e.g., 1,6-addition) are also possible. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct 1,2-addition to the carbonyl group. Weaker, "soft" nucleophiles, like amines, thiols, and cuprates, generally favor conjugate addition. The initial product of conjugate addition is a resonance-stabilized enolate ion, which is then protonated to yield the final product.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Predicted Major Product(s) | Reaction Type |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 4-Hydroxy-4,8,12-trimethyltrideca-5,7,11-triene | 1,2-Addition |

| Diethylamine ((CH₃CH₂)₂NH) | 3-(Diethylamino)-8,12-dimethyltrideca-5,7,11-trien-4-one | 1,4-Addition |

Reduction Methodologies for Selective Transformation of Ketone and Alkene Moieties

The selective reduction of the different functional groups within this compound presents a significant synthetic challenge. The choice of reducing agent and reaction conditions determines whether the ketone, the conjugated double bonds, or the isolated double bond is reduced.

For the selective reduction of the ketone to an alcohol without affecting the double bonds, reagents like sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride with NaBH₄ (Luche reduction) are typically employed. Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) will generally reduce both the ketone and the carbon-carbon double bonds. However, under specific conditions, selective reduction of the conjugated double bonds can be achieved.

Table 2: Predicted Selective Reduction Reactions

| Reagent | Predicted Major Product | Moiety Reduced |

|---|---|---|

| Sodium borohydride (NaBH₄), Methanol | 8,12-Dimethyltrideca-5,7,11-trien-4-ol | Ketone |

| H₂, Palladium on Carbon (Pd/C) | 8,12-Dimethyltridecan-4-ol | Ketone and all C=C bonds |

Enolate Chemistry and Derivatization via α-Functionalization

The presence of α-hydrogens (on the carbon adjacent to the carbonyl group) allows for the formation of an enolate under basic conditions. The deprotonation at the α-carbon of this compound would lead to a resonance-stabilized enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

Common reactions involving enolates include alkylation, where the enolate reacts with an alkyl halide to form a new carbon-carbon bond. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation before the addition of the electrophile.

Table 3: Predicted Enolate Derivatization Reactions

| Base / Electrophile | Predicted Product | Reaction Type |

|---|---|---|

| 1. Lithium diisopropylamide (LDA) 2. Methyl iodide (CH₃I) | 3,8,12-Trimethyltrideca-5,7,11-trien-4-one | α-Alkylation |

Reactivity of the Isolated and Conjugated Alkene Moieties

Beyond the reactivity imparted by the ketone, the carbon-carbon double bonds in this compound have their own characteristic reactions. The conjugated diene system and the isolated double bond will exhibit different reactivity patterns.

Electrophilic Addition Reactions

Alkenes readily undergo electrophilic addition reactions. In this compound, an electrophile can attack the conjugated diene or the isolated double bond. The electron-withdrawing effect of the carbonyl group deactivates the conjugated system towards electrophilic attack compared to a typical diene.

When an electrophile like a hydrogen halide (HX) adds to a conjugated diene, a mixture of 1,2- and 1,4-addition products is often formed, proceeding through a resonance-stabilized allylic carbocation intermediate. The isolated double bond at the C11-C12 position will react similarly to a simple alkene, following Markovnikov's rule where the hydrogen adds to the carbon with the most hydrogens.

Table 4: Predicted Electrophilic Addition Reactions

| Reagent | Predicted Major Product(s) | Moiety Reacting |

|---|---|---|

| Hydrogen bromide (HBr) | 12-Bromo-8,12-dimethyltrideca-5,7-dien-4-one | Isolated C=C bond |

| Bromine (Br₂) in CCl₄ | 11,12-Dibromo-8,12-dimethyltrideca-5,7-dien-4-one | Isolated C=C bond |

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated diene at the C5-C8 position of this compound can potentially act as the diene component in a Diels-Alder reaction. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne).

The reactivity of the diene in a Diels-Alder reaction is enhanced by electron-donating groups and hindered by electron-withdrawing groups. The ketone group's electron-withdrawing nature may reduce the reactivity of the conjugated diene in a normal-demand Diels-Alder reaction. However, it could potentially participate in an inverse-electron-demand Diels-Alder reaction if paired with an electron-rich dienophile. The diene must also be able to adopt an s-cis conformation for the reaction to occur.

Table 5: Predicted Diels-Alder Reaction

| Dienophile | Predicted Product | Reaction Type |

|---|---|---|

| Maleic anhydride | A tricyclic adduct formed via [4+2] cycloaddition across the C5-C8 diene | Diels-Alder |

Oxidative and Reductive Degradation Pathways

Susceptibility to Autoxidation and Photo-oxidation

Compounds with carbon-carbon double bonds, such as terpenoids, are generally susceptible to oxidation. researchgate.net Autoxidation, the spontaneous reaction with atmospheric oxygen, is a primary degradation pathway for this compound, particularly during storage or exposure to air. researchgate.net This process is a free-radical chain reaction that can be initiated by heat, light (photo-oxidation), or the presence of metal ions.

The mechanism typically involves the abstraction of an allylic hydrogen atom (a hydrogen on a carbon adjacent to a double bond), which is energetically favorable due to the resonance stabilization of the resulting allylic radical. For this compound, susceptible positions include the carbons at C9 and C10. The resulting radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction and forming a hydroperoxide.

These initially formed hydroperoxides are often unstable and can decompose, especially in the presence of heat or light, to yield a variety of secondary oxidation products, including alcohols, aldehydes, and other ketones. researchgate.net This can lead to significant changes in the chemical profile of the substance over time.

Table 1: Potential Products of Autoxidation/Photo-oxidation

| Precursor Compound | Reactive Site(s) | Primary Product | Potential Secondary Products |

| This compound | Allylic C-H bonds (e.g., at C-10) | Hydroperoxides | Alcohols, Aldehydes, Epoxides, smaller ketones |

Enzymatic Degradation Mechanisms, including Analogs (e.g., microbial degradation of related polyisoprenoids)

The enzymatic degradation of this compound can be inferred from studies on analogous isoprenoid ketones and polyisoprenoids by various microorganisms. Bacteria, particularly species from genera like Pseudomonas and Acinetobacter, are known to metabolize long-chain and branched ketones. nih.govnih.gov

Studies on the degradation of the C18-isoprenoid ketone 6,10,14-trimethylpentadecan-2-one (B131137) by marine bacteria show that metabolism can proceed via several routes. nih.gov One key pathway involves the oxidation of the keto-terminal methyl group to a carboxylic acid, followed by further degradation. nih.gov Another identified mechanism is a Baeyer-Villiger type oxidation, where an oxygen atom is inserted adjacent to the carbonyl group, converting the ketone into an ester. For instance, Pseudomonas species have been shown to degrade 2-tridecanone (B165437) by converting it to undecyl acetate, which is then hydrolyzed to an alcohol and acetic acid for further metabolism. nih.gov

In the context of this compound, microbial degradation could proceed through:

Oxidation at the terminus: The terminal isopropyl group could undergo oxidation.

Baeyer-Villiger monooxygenase activity: An enzyme could insert an oxygen atom between C4 and C5, forming an ester, which would then be cleaved.

Double bond saturation: The double bonds could be enzymatically reduced prior to or after initial oxidation steps.

Research on the degradation of poly(cis-1,4-isoprene) by Streptomyces and Pseudomonas has identified smaller, methyl-branched diketones and oxo-undecenoic acids as breakdown products, indicating that oxidative cleavage of the polymer backbone is a key mechanism. researchgate.net This suggests that complex isoprenoids like this compound are likely broken down into smaller, more easily metabolized units through oxidative pathways. researchgate.net

Photochemical Behavior and Stability Studies

The photochemical behavior of this compound is dictated by its conjugated trienone chromophore, which readily absorbs ultraviolet (UV) light. Upon absorption of a photon, the molecule is promoted to an electronically excited state, from which it can undergo several photochemical reactions. libretexts.org The most common of these for ketones are the Norrish Type I and Norrish Type II reactions. libretexts.orgrsc.org

Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For this compound, this would mean cleavage of either the C3-C4 bond or the C4-C5 bond.

Cleavage of the C3-C4 bond: Would yield a propyl radical and a larger acyl radical.

Cleavage of the C4-C5 bond: Would yield an ethyl radical (from the propyl chain) and a conjugated acyl radical.

These resulting radicals can then undergo various subsequent reactions, such as decarbonylation (loss of carbon monoxide), recombination, or hydrogen abstraction from the solvent or another molecule. rsc.org

Norrish Type II Reaction: This process is an intramolecular reaction that occurs if there is a hydrogen atom on the gamma-carbon (γ-carbon) relative to the carbonyl group that can be abstracted by the excited carbonyl oxygen. libretexts.org In this compound, the γ-carbon is C6. Since C6 is part of a double bond, it has only one hydrogen atom. While abstraction is possible, it is generally more facile from a saturated carbon. If abstraction were to occur, it would lead to the formation of a 1,4-biradical intermediate. This intermediate can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to form an enol and an alkene.

Table 2: Summary of Potential Photochemical Reactions

| Reaction Type | Description | Potential Products from this compound |

| Geometric Isomerization | Reversible conversion between cis and trans isomers upon light absorption. | (E/Z) isomers at C5, C7, and C11 double bonds. |

| Norrish Type I | α-Cleavage of the C-C bond adjacent to the carbonyl group. | Propyl radical, acyl radicals, and subsequent decarbonylation products. |

| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl group. | Potentially smaller ketones and alkenes via fragmentation. |

Biological and Chemoecological Research into 8,12 Dimethyltrideca 5,7,11 Trien 4 One

Elucidation of Pheromonal Activity and Behavioral Ecology

Serricornin (B20688), with the chemical structure 4,6-dimethyl-7-hydroxynonan-3-one, is the female-produced sex pheromone of the cigarette beetle, Lasioderma serricorne, a significant pest of stored products worldwide. flvc.orgnih.gov The elucidation of its structure and biological activity has been a focal point of chemical ecology research, aiming to understand and manipulate the reproductive behavior of this insect for pest management purposes. flvc.orgnih.gov The pheromone is a multi-component blend, but serricornin is the key component responsible for eliciting specific mating behaviors in males. flvc.orgtandfonline.com

The behavioral response of male cigarette beetles to serricornin is highly specific and includes a sequence of actions. Upon detection of the pheromone, males exhibit antennal elevation, extension of their legs, and rapid, zig-zagging locomotion towards the pheromone source. fao.org Near the source, the pheromone acts as a sex stimulant, often inducing homosexual copulatory attempts among males, a behavior referred to as "mass mounting". fao.org

Mechanisms of Insect Attraction and Communication Disruption

The attraction of male Lasioderma serricorne to serricornin is fundamentally driven by the precise molecular recognition of its stereochemistry. Serricornin possesses three chiral centers at carbons 4, 6, and 7, which means eight possible stereoisomers exist. fao.org Research has demonstrated that the natural and most biologically active isomer is (4S,6S,7S)-serricornin. tandfonline.com The specific spatial arrangement of the methyl groups and the hydroxyl group is critical for inducing the full suite of mating behaviors.

Communication disruption can be achieved by permeating an area with synthetic pheromones, which can lead to several outcomes:

Habituation/Adaptation: Constant exposure to the pheromone can cause the male's sensory system to become less responsive.

Camouflage: The synthetic pheromone can mask the natural pheromone trails left by females, making them difficult to locate.

False Trail Following: Males may waste time and energy following false trails created by the synthetic pheromone dispensers.

The inhibitory effects of other stereoisomers also contribute to communication disruption. For instance, the (6R,7R)-isomer has been shown to inhibit the response of males to the attractive (6S,7S)-isomer. researchgate.net This suggests that the presence of "incorrect" stereoisomers can interfere with the processing of the correct pheromonal signal, effectively disrupting mating communication. researchgate.net This inhibitory action is believed to occur through the central integration of information from separate receptor cells rather than by blocking the peripheral receptors directly. researchgate.net

Interspecies and Intraspecies Specificity of Behavioral Responses

The behavioral response to serricornin is highly specific to Lasioderma serricorne, a hallmark of pheromone-mediated communication that ensures reproductive isolation. This intraspecies specificity is largely dictated by the unique stereochemistry of the natural pheromone. Behavioral bioassays have shown that while (4S,6S,7S)-serricornin is highly attractive, other isomers are significantly less active or even inhibitory.

The following table summarizes the behavioral and electrophysiological responses of male L. serricorne to different serricornin isomers, highlighting the compound's high specificity.

| Isomer | Behavioral Response (Attraction) | Relative EAG Response (%) | Reference |

| (4S,6S,7S)-serricornin | High | 100 | fao.org |

| Other serricornin stereoisomers | Low to inhibitory | Lower than (4S,6S,7S) | fao.orgresearchgate.net |

Data compiled from behavioral and electroantennogram (EAG) studies.

This high degree of specificity at the species level prevents males from responding to pheromones of other species, which would be an inefficient use of energy and reproductive effort. While some other stored product beetles may be found in the same habitats, there is little evidence of interspecies attraction to serricornin, underscoring its role as a species-specific chemical signal. However, the response to serricornin can be enhanced by the presence of certain host plant volatiles, such as α-ionone and β-ionone, which act as synergists, attracting both males and females. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Pheromone Mimicry

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. For pheromones, QSAR can be a powerful tool for designing potent mimics or inhibitors for pest management.

Despite the well-documented structure-activity relationships of serricornin isomers in a qualitative sense, a formal QSAR study for serricornin and its analogues does not appear to be available in the current scientific literature. Such a study would involve synthesizing a series of serricornin analogues with systematic variations in their chemical structures and quantitatively measuring their behavioral or electrophysiological effects on Lasioderma serricorne. The resulting data would then be used to develop a predictive model. The absence of such research indicates a potential area for future investigation in the chemical ecology of the cigarette beetle.

Molecular Mechanisms of Biological Interaction

The perception of serricornin by male cigarette beetles begins at the molecular level, with the interaction between the pheromone molecules and specialized proteins in the insect's antennae. This process involves olfactory receptors and other accessory proteins that ensure the high sensitivity and specificity of the pheromonal response.

Identification and Characterization of Olfactory Receptors and Binding Sites

In insects, pheromones are detected by olfactory receptor neurons (ORNs) housed within specialized sensory hairs called sensilla on the antennae. nih.govfrontiersin.org These neurons express olfactory receptors (ORs), which are transmembrane proteins that bind to specific odorant molecules. frontiersin.orgnih.gov The binding of a pheromone to its cognate OR initiates a signal transduction cascade that leads to the generation of an electrical signal, which is then transmitted to the brain. flvc.orgnih.gov

While it is established that specific ORNs in Lasioderma serricorne are tuned to detect (4S,6S,7S)-serricornin, the specific olfactory receptor protein(s) responsible for binding this pheromone have not yet been cloned, identified, or characterized. researchgate.net The identification of the serricornin receptor would require molecular techniques such as transcriptome sequencing of the beetle's antennae to find candidate OR genes, followed by functional expression in a heterologous system (e.g., Xenopus oocytes or Drosophila neurons) to confirm their specificity for serricornin. Without the identification of the receptor, the specific binding sites for serricornin remain unknown.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand (such as a pheromone) and its receptor can be described by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). These parameters are crucial for understanding the sensitivity and dynamics of the olfactory response.

As the specific olfactory receptor for serricornin in Lasioderma serricorne has not been identified, there is currently no research available on the ligand-receptor binding kinetics or thermodynamics of this interaction. Such studies would require purified receptor protein and specialized biophysical techniques to measure the binding affinities and energetic profiles. This represents another significant gap in the molecular understanding of pheromone perception in this species.

Downstream Signal Transduction Cascades in Target Organisms

The interaction of terpenoids with biological systems often involves the modulation of specific signaling pathways. In target organisms, these compounds can trigger a cascade of intracellular events that lead to a physiological response. For instance, some terpenes are known to influence pathways related to stress responses and detoxification.

In plants, the presence of foreign terpenoids can be perceived as a biotic or abiotic stress, leading to the activation of defense mechanisms. This can involve the generation of reactive oxygen species (ROS), which, while potentially damaging at high concentrations, also function as signaling molecules. nih.gov The plant's antioxidant systems, including enzymes and low-molecular-weight antioxidants, are then upregulated to counteract oxidative stress and protect cellular components. nih.gov

In insects, terpenoid ketones can act as repellents or antifeedants. nih.gov The perception of these compounds by olfactory receptors can initiate a signal transduction cascade in the sensory neurons. This typically involves G-protein coupled receptors (GPCRs) and the subsequent generation of second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), leading to the opening of ion channels, neuronal depolarization, and ultimately a behavioral response, such as avoidance of the compound's source. While the specific receptors and downstream pathways for 8,12-Dimethyltrideca-5,7,11-trien-4-one have not been elucidated, this general model for terpenoid reception in insects is well-established.

Metabolism and Biotransformation in Biological Systems

The biotransformation of terpenoids is a key area of research, as it can lead to the production of novel compounds with altered biological activity. tandfonline.comnih.gov This process is crucial for detoxification in organisms exposed to these compounds and is also harnessed for the biotechnological production of valuable chemicals. researchgate.netnih.gov

The metabolic stability of a compound is a critical parameter in determining its pharmacokinetic properties. In vitro systems, particularly liver microsomes, are frequently used to assess this stability. nih.gov Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the metabolism of foreign compounds (xenobiotics), including terpenoids. nih.gov

For a compound like this compound, an in vitro metabolic stability assay using liver microsomes from different species (e.g., human, rat, mouse) would provide an initial assessment of its metabolic clearance. nih.gov The compound would be incubated with the microsomes in the presence of necessary cofactors like NADPH, and the disappearance of the parent compound would be monitored over time. nih.gov The results of such a hypothetical study are presented in the table below.

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t1/2, min) |

| Human | 15.2 | 45.6 |

| Rat | 35.8 | 19.4 |

| Mouse | 42.5 | 16.3 |

| Hypothetical data based on typical findings for terpenoids. |

Following the determination of metabolic stability, the next step involves identifying the metabolites formed and the enzymes responsible for their production. The biotransformation of terpenoids often involves oxidation, reduction, and conjugation reactions. tandfonline.com

For this compound, oxidative metabolism by CYP enzymes would likely lead to hydroxylation at various positions on the tridecatriene backbone or demethylation. These hydroxylated metabolites could then undergo further oxidation or conjugation with molecules like glucuronic acid to increase their water solubility and facilitate excretion. The table below outlines potential metabolites that could be formed.

| Metabolite | Biotransformation Reaction | Potential Enzyme Family |

| Hydroxylated derivatives | Oxidation | Cytochrome P450 (CYP) |

| Carboxylic acid derivatives | Oxidation | Aldehyde dehydrogenase |

| Glucuronide conjugates | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| Hypothetical data based on common metabolic pathways for terpenoids. |

Environmental Fate and Biodegradation Studies

The environmental persistence and degradation of organic compounds are of significant ecological importance. Terpenoids, being natural products, are generally considered to be biodegradable. researchgate.net

In the environment, microorganisms play a crucial role in the breakdown of organic matter, including terpenoids. Various bacteria and fungi possess the enzymatic machinery to utilize these compounds as a carbon source. The degradation pathways often commence with oxidative attacks on the molecule. For a polyunsaturated ketone like this compound, microbial degradation would likely initiate with the oxidation of the double bonds or the ketone group, followed by cleavage of the carbon chain.

Oxidative enzymes are central to the degradation of complex organic molecules like polyisoprenoids. nih.gov In both biological systems and environmental contexts, enzymes such as oxidases and peroxidases can initiate the breakdown process. nih.gov These enzymes can introduce oxygen into the molecule, leading to the formation of more reactive intermediates that are then further degraded. The presence of multiple double bonds in this compound makes it susceptible to oxidative cleavage, a common fate for polyunsaturated compounds in the environment.

Advanced Analytical and Bioanalytical Methodologies for 8,12 Dimethyltrideca 5,7,11 Trien 4 One

Method Development for Trace Analysis in Complex Matrices

Analyzing 8,12-Dimethyltrideca-5,7,11-trien-4-one at trace concentrations presents significant challenges due to potential interferences from the sample matrix. Effective method development is crucial for accurate and reliable quantification.

Optimization of Sample Preparation Techniques (e.g., Solid-Phase Extraction, Microextraction)

The initial and one of the most critical steps in the analytical workflow is the extraction and concentration of this compound from the sample matrix. The choice of technique depends on the nature of the matrix (e.g., water, soil, biological fluid) and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and pre-concentration of organic compounds from liquid samples. For a moderately non-polar compound like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are often suitable. The optimization process involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, washing steps to remove interferences, and the final elution of the target analyte with a small volume of an organic solvent.

Microextraction techniques offer advantages of reduced solvent consumption, lower cost, and simplicity.

Solid-Phase Microextraction (SPME) : In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). For volatile and semi-volatile compounds like this compound, headspace SPME (HS-SPME) is particularly effective. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)) is critical for efficient extraction.

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area for efficient extraction of the analyte into the organic phase. Subsequent centrifugation separates the sedimented organic phase for analysis.

| Technique | Principle | Typical Sorbent/Solvent | Advantages | Considerations for this compound |

| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent. | C18, Polymeric (e.g., Oasis HLB) | High recovery, good selectivity, can handle larger sample volumes. | Optimization of wash and elution steps is crucial to minimize matrix effects. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Analyte partitions from the sample headspace onto a coated fiber. | PDMS/DVB, Carboxen/PDMS | Solvent-free, simple, automatable. | Sensitive to temperature and extraction time; matrix composition can affect volatilization. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Analyte is extracted into a fine dispersion of an organic solvent in an aqueous sample. | Extraction: Chlorinated solvents; Disperser: Acetone, Methanol | Fast, high enrichment factor, low solvent usage. | Selection of appropriate extraction and disperser solvents is key. |

Chromatographic Resolution and Sensitivity Enhancements for Environmental and Biological Samples

Following sample preparation, chromatographic separation is essential to isolate this compound from other co-extracted compounds.

Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile compounds. The use of a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like 5% phenyl-methylpolysiloxane) is common for separating terpenoids. Optimizing the temperature program of the GC oven is critical to achieve good resolution between isomers and other closely eluting compounds. For enhanced sensitivity, techniques like large-volume injection (LVI) can be employed, allowing for the introduction of a larger amount of the prepared extract into the GC system.

Liquid Chromatography (LC) can also be utilized, particularly for less volatile or thermally labile derivatives of this compound. Reversed-phase chromatography with a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer improved resolution and faster analysis times. nih.gov

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the confident identification and accurate quantification of this compound in complex mixtures.

Comprehensive Gas Chromatography-Mass Spectrometry (GCxGC-MS) for Complex Mixtures

For highly complex samples, such as essential oils or environmental extracts, one-dimensional GC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity by employing two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second). This results in a structured two-dimensional chromatogram, which can resolve co-eluting peaks from a one-dimensional separation.

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) , GCxGC-TOF-MS provides high-quality mass spectra for the separated compounds, enabling their identification based on spectral matching with libraries (e.g., NIST, Wiley). The structured nature of GCxGC chromatograms, where chemically related compounds elute in specific regions, further aids in the identification process. researchgate.netresearchgate.net This technique is particularly powerful for distinguishing isomers of this compound and separating it from other structurally similar sesquiterpenoids. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Non-Volatile or Thermally Labile Analytes

For derivatives of this compound that may be non-volatile or prone to degradation at high temperatures in a GC inlet, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful alternative. nih.govmdpi.comscielo.br UHPLC systems provide excellent separation efficiency, while HRMS instruments (e.g., Orbitrap, TOF) offer accurate mass measurements.

The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragments, which is a significant advantage for the identification of unknown compounds and for confirming the identity of known ones. This is particularly useful when authentic standards are not available. Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms can provide detailed structural information through fragmentation analysis.

| Technique | Separation Principle | Detection Principle | Key Advantages for this compound |

| GCxGC-TOF-MS | Two-dimensional separation based on volatility and polarity. | Provides full mass spectra with high acquisition rates. | Unparalleled resolving power for complex mixtures, structured chromatograms aid identification, high sensitivity. researchgate.netresearchgate.net |

| LC-HRMS | Separation based on polarity using a liquid mobile phase. | Provides highly accurate mass measurements for elemental composition determination. | Suitable for non-volatile or thermally labile forms, high selectivity and sensitivity, structural elucidation through MS/MS. nih.govmdpi.comscielo.br |

Biosensors and High-Throughput Screening Assays for Biological Activity Evaluation

The evaluation of the biological activities of this compound can be significantly accelerated and broadened through the use of biosensors and high-throughput screening (HTS) assays. These technologies allow for the rapid and sensitive detection of molecular interactions and cellular responses, providing crucial data on the compound's potential efficacy and mechanism of action.

Biosensors for Real-Time Interaction Analysis

Genetically encoded biosensors are powerful tools for monitoring dynamic cellular processes and can be engineered to report on the biological activity of specific compounds. nih.gov Whole-cell biosensors, for instance, are genetic systems that can be designed to produce a measurable output, such as fluorescence, in the presence of a target molecule. nih.gov For this compound, a whole-cell biosensor could be developed within a relevant model organism, such as Escherichia coli or a specific human cell line, to detect downstream effects of the compound on a particular metabolic pathway or signaling cascade. nih.gov

The design of such a biosensor often involves linking a promoter region that is responsive to the compound's activity to a reporter gene, like Green Fluorescent Protein (GFP). nih.gov The intensity of the fluorescent signal would then correlate with the biological activity of the compound. Advanced biosensor designs, such as those based on Förster Resonance Energy Transfer (FRET), can provide quantitative data on target engagement in real-time and within a cellular context. nih.gov

Another approach involves the use of label-free biosensor technologies, such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI). These techniques can be used to study the direct interaction of this compound with purified protein targets. For example, Octet® SSA (Super Streptavidin) biosensors are designed for analyzing small molecule-protein interactions and are particularly useful for fragment screening and kinetic characterization. sartorius.com In a hypothetical experiment, a target protein of interest could be immobilized on the biosensor surface, and the binding kinetics of this compound could be measured, providing data on association and dissociation rates.

Table 1: Illustrative Data from a Hypothetical Biosensor-Based Interaction Analysis of this compound with a Target Protein

| Parameter | Value |

| Association Rate Constant (ka) (M⁻¹s⁻¹) | 2.5 x 10³ |

| Dissociation Rate Constant (kd) (s⁻¹) | 1.8 x 10⁻³ |

| Equilibrium Dissociation Constant (KD) (μM) | 720 |

High-Throughput Screening (HTS) Assays

HTS enables the rapid screening of large compound libraries to identify molecules with a desired biological activity. nih.gov For this compound, various HTS assay formats could be employed. Cell-based assays are often preferred as they provide a more physiologically relevant context compared to cell-free biochemical assays. nih.gov

A quantitative HTS (qHTS) approach could be used to test a dilution series of this compound against a specific cellular phenotype. plos.org For example, if the compound is hypothesized to have anti-cancer properties, a 3D organotypic culture model that mimics the tumor microenvironment could be adapted for HTS. nih.gov The assay could measure endpoints such as cancer cell invasion, growth, or adhesion in a multi-well format (e.g., 384- or 1536-well plates). nih.gov

The development of a robust HTS assay requires careful optimization of parameters such as cell number, incubation time, and reagent concentrations. nih.gov A common HTS workflow involves:

Primary Screen: Initial testing of the compound at a single concentration to identify potential "hits."

Confirmatory Assays: Re-testing of hits to eliminate false positives.

Dose-Response Analysis: Testing the confirmed hits across a range of concentrations to determine potency (e.g., IC₅₀ or EC₅₀). nih.gov

Counter-Screens and Orthogonal Assays: Using different assay formats or technologies to confirm the biological activity and rule out artifacts. plos.org

For instance, a fluorescence-based assay could be developed to measure the inhibition of a specific enzyme by this compound. The assay could be coupled to a dehydrogenase enzyme that converts a substrate to a fluorescent product, where the signal is inversely proportional to the activity of the target enzyme. plos.org

Table 2: Example of a High-Throughput Screening Cascade for Evaluating the Biological Activity of this compound

| Screening Stage | Assay Format | Endpoint Measured | Example Result |

| Primary Screen | Cell-based viability assay (384-well) | Cell survival | >50% inhibition at 10 µM |

| Confirmatory Screen | Same as primary | Reproducibility of inhibition | Confirmed activity |

| Dose-Response | Cell-based viability assay | IC₅₀ value | 8.5 µM |

| Orthogonal Assay | Enzyme inhibition assay (fluorescence) | Enzyme activity | Direct inhibition of Target X |

Isotopic Labeling Techniques for Metabolic Profiling and Mechanistic Studies

Isotopic labeling is a powerful methodology for tracing the metabolic fate of a compound and elucidating its mechanism of action at a molecular level. nih.gov By replacing one or more atoms in the this compound molecule with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N, or ¹⁸O), researchers can track the compound and its metabolites through complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Metabolic Profiling

Stable isotope-assisted metabolic profiling allows for the accurate quantitation and identification of metabolites derived from this compound. In a typical experiment, a biological system (e.g., cell culture, animal model) is treated with the isotopically labeled compound. nih.gov Samples are then collected at various time points and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS).

The mass spectrometer can readily distinguish between the labeled and unlabeled forms of the compound and its metabolites due to the mass difference imparted by the heavy isotopes. nih.gov This allows for the unambiguous identification of compound-related metabolic products against the complex background of endogenous metabolites. Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize specific isotopic balances to create definable patterns in the mass spectra of metabolites, which aids in their identification and quantitation. nih.gov

For example, if this compound were synthesized with a uniform ¹³C label, any metabolites formed from it would also carry this label, exhibiting a characteristic mass shift in the MS data. This would enable the construction of a detailed metabolic map, showing the biotransformation pathways of the parent compound.

Table 3: Hypothetical Metabolites of this compound Identified via ¹³C-Labeling and LC-MS Analysis

| Metabolite | Biotransformation | Mass Shift (Da) from Unlabeled |

| Hydroxylated derivative | Phase I Oxidation | +16 |

| Glucuronide conjugate | Phase II Glucuronidation | +176 |

| Reduced ketone | Reduction of carbonyl | +2 |

| Cleavage product | Oxidative cleavage of double bond | - (variable) |

Mechanistic Studies

Isotopic labeling is also invaluable for mechanistic studies, helping to uncover the specific biochemical pathways and enzymatic reactions in which a compound participates. By strategically placing the isotopic label at a particular position within the this compound molecule, researchers can investigate specific chemical transformations.

For instance, to study the mechanism of an enzyme that metabolizes this compound, one could use a substrate with a heavy isotope at the site of chemical modification. The analysis of the products can reveal whether the label is retained or lost, providing insights into the reaction mechanism.

Furthermore, stable isotope labeling in combination with metabolomics (a systems-wide application known as isotope-enriched metabolome-wide association studies or SiDMAP) can reveal the broader impact of this compound on cellular metabolism. nih.gov By measuring the incorporation of isotopes from labeled precursors (e.g., ¹³C-glucose or ¹⁵N-glutamine) into the metabolome in the presence and absence of the compound, it is possible to map the metabolic fluxes and identify pathways that are perturbed by the compound's activity. nih.gov This can help to identify the compound's mode of action and potential off-target effects.

Theoretical and Computational Investigations of 8,12 Dimethyltrideca 5,7,11 Trien 4 One

Electronic Structure and Spectroscopic Property Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity and spectroscopic characteristics. Computational quantum chemistry offers powerful tools to investigate these properties with high accuracy.

Ab initio and Density Functional Theory (DFT) methods are at the forefront of quantum chemical calculations. For a molecule like 8,12-Dimethyltrideca-5,7,11-trien-4-one, DFT, particularly with hybrid functionals like B3LYP, provides a balance between computational cost and accuracy. These calculations can determine a variety of quantum chemical properties that describe the molecule's electronic nature.

Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated, highlighting electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl oxygen is expected to be a region of high electron density (a nucleophilic site), while the carbonyl carbon and the β-carbon of the α,β-unsaturated system are expected to be electrophilic.

Table 1: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT (B3LYP/6-31G(d))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -850.123 Hartree |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations for a molecule of this nature.

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. nih.gov DFT calculations are widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. nih.govrsc.org

For NMR prediction, the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT is a standard approach. rsc.org This method calculates the isotropic shielding constants for each nucleus, which can be converted to chemical shifts. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR. youtube.com

IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. For this compound, key predicted vibrations would include the C=O stretch of the ketone, the C=C stretches of the conjugated and isolated double bonds, and various C-H stretches and bends.

UV-Vis spectra are predicted using Time-Dependent DFT (TD-DFT), which calculates the electronic transition energies and oscillator strengths. For a conjugated system like the one present in this compound, a strong π to π* transition is expected, which would correspond to its λmax.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Value |

| ¹H NMR (δ, ppm) | H-5: ~6.1, H-6: ~7.2, H-7: ~6.3 |

| ¹³C NMR (δ, ppm) | C-4 (C=O): ~198, C-5: ~130, C-6: ~145, C-7: ~125 |

| IR (cm⁻¹) | C=O stretch: ~1685, C=C stretch (conjugated): ~1640 |

| UV-Vis (λmax, nm) | ~230 |

Note: The data in this table is hypothetical and based on typical values for similar functional groups and structural motifs.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of molecules and their interactions with their environment.

Due to its acyclic nature and multiple rotatable single bonds, this compound can exist in a vast number of conformations. youtube.comlibretexts.org Conformational analysis aims to identify the low-energy (and therefore most populated) conformers. bham.ac.uk This is typically done by systematically rotating the single bonds and calculating the potential energy of each resulting conformation using molecular mechanics or quantum mechanics methods. The results can be visualized as a potential energy surface, which maps the energy as a function of the rotational angles of the bonds. For long-chain alkanes, the "all-anti" (fully extended) conformation is often the most stable, but in a molecule with multiple double bonds and a ketone, other conformations may be favored to minimize steric hindrance and optimize electronic interactions. libretexts.org

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. This allows for the simulation of the molecule's behavior in a biological context, such as in a solvent or interacting with a protein. For example, if this compound were to be investigated as a potential drug candidate, MD simulations could be used to study its binding to a target protein, providing insights into the binding mode and affinity. These simulations can also be used to understand how the molecule might interact with and permeate cell membranes, which are crucial aspects of its bioavailability. jackwestin.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov Cheminformatics involves the use of computational methods to analyze large datasets of chemical information.

For a compound like this compound, a QSAR study could be conducted if there is a dataset of structurally similar compounds with known biological activity (e.g., toxicity or receptor binding affinity). nih.gov A QSAR model is built by calculating a set of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity. Such a model can then be used to predict the activity of new, untested compounds like this compound. For terpenoids, descriptors related to the geometry and electronic properties have been shown to be important for predicting toxicity. iitg.ac.in

Table 3: Hypothetical QSAR Model for a Specific Biological Activity

| Descriptor | Coefficient |

| LogP (Lipophilicity) | +0.5 |

| LUMO Energy | -2.1 |

| Molecular Volume | +0.01 |

| Intercept | 3.2 |

Note: This table represents a hypothetical linear QSAR equation: Activity = 3.2 + 0.5(LogP) - 2.1(LUMO Energy) + 0.01(Molecular Volume). The descriptors and coefficients are for illustrative purposes only.*

Development of Predictive Models for Pheromonal Efficacy and Selectivity

Predictive models are crucial for understanding how the molecular structure of a compound like this compound relates to its biological activity as a pheromone. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this effort, establishing a mathematical correlation between chemical structure and pheromonal efficacy. wikipedia.org

QSAR models are built upon the principle that the biological activity of a chemical is a function of its physicochemical properties and structural features. wikipedia.org For a potential pheromone like this compound, these models can predict its effectiveness and selectivity towards a target insect species. The development of a QSAR model involves several key steps:

Data Set Compilation : A series of structurally related compounds with known pheromonal activities are collected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and thermodynamic properties.

Model Development : Statistical methods are used to create a mathematical equation that links the descriptors to the biological activity.

Model Validation : The predictive power of the model is rigorously tested. aftonchemical.com

The following table illustrates a hypothetical set of molecular descriptors that could be used in a QSAR study of this compound and its analogs.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Efficacy |

| Analog 1 | 218.37 | 4.8 | 2.5 | Low |

| Analog 2 | 232.40 | 5.2 | 2.7 | Medium |

| This compound | 234.38 | 5.3 | 2.9 | High |

| Analog 3 | 248.42 | 5.7 | 3.1 | Medium |

| Analog 4 | 262.45 | 6.1 | 3.3 | Low |

This table is illustrative and provides examples of the types of data used in QSAR models.

These predictive models are invaluable for screening large numbers of compounds quickly and cost-effectively, prioritizing those with the highest predicted pheromonal efficacy for synthesis and further testing. aftonchemical.com

Virtual Screening and In Silico Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a pheromone receptor. nih.gov This in silico approach accelerates the discovery of new pheromone analogs with potentially enhanced or modified activity.

The process typically involves:

Target Identification and Modeling : The three-dimensional structure of the pheromone-binding protein (PBP) or the olfactory receptor (OR) of the target insect is determined, often through homology modeling if an experimental structure is unavailable. nih.gov

Ligand Library Preparation : A database of chemical compounds is prepared for docking.